7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane
Description
Properties
IUPAC Name |
7-(iodomethyl)-2,6-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRVVXMMKXSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCOC2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane
Direct Synthesis Approaches to the Spiroketal Core
The direct synthesis of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane can be envisioned through a two-stage process: the formation of the 2,6-dioxaspiro[4.5]decane ring system, followed by the introduction of the iodomethyl moiety.
Formation of the 2,6-Dioxaspiro[4.5]decane Ring System (e.g., Ketalization, Acetalization)
The formation of the 2,6-dioxaspiro[4.5]decane core structure can be achieved through the acid-catalyzed ketalization of a suitable ketone precursor with a diol. A plausible and efficient approach involves the reaction of 1,4-cyclohexanedione with a glycerol derivative. To achieve the desired 7-substituted product, a protected form of glycerol, such as 1-O-benzylglycerol or solketal, can be employed.
The reaction of 1,4-cyclohexanedione with a suitable diol under acidic conditions is a common method for forming spiroketals. The selective monoketalization of 1,4-cyclohexanedione is a known process and provides a key intermediate. tandfonline.comscirp.org For the synthesis of the 7-(hydroxymethyl) precursor, glycerol can be used as the diol component. The acid-catalyzed reaction between 1,4-cyclohexanedione and glycerol would lead to the formation of the desired spiroketal ring system. researchgate.netmdpi.comresearchgate.net The use of a solid superacid catalyst like SO4(2-)/ZrO2 has been shown to be effective in the condensation of cyclohexanone with glycerol. researchgate.net
A representative reaction scheme is the acid-catalyzed condensation of 1,4-cyclohexanedione with a protected glycerol, for instance, where two of the hydroxyl groups are protected to ensure the correct regioselectivity. The subsequent deprotection would yield 7-(hydroxymethyl)-2,6-dioxaspiro[4.5]decane.
Table 1: Representative Conditions for Spiroketal Formation
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1,4-Cyclohexanedione, Glycerol | p-Toluenesulfonic acid | Toluene | Reflux | Moderate |
| 1,4-Cyclohexanedione, Glycerol | SO4(2-)/ZrO2 | None | 100 | >85 |
Introduction of the Iodomethyl Moiety
With the precursor 7-(hydroxymethyl)-2,6-dioxaspiro[4.5]decane in hand, the next critical step is the conversion of the primary alcohol to the corresponding iodide.
The transformation of a primary alcohol to a primary iodide is a well-established transformation in organic synthesis. Several reagents and conditions can be employed for this purpose. A particularly mild and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. commonorganicchemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.org This reaction proceeds via an S_N2 mechanism, which is ideal for primary alcohols and generally results in high yields with minimal side reactions. commonorganicchemistry.comnrochemistry.com
The reaction involves the activation of the alcohol by triphenylphosphine and iodine to form an alkoxyphosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion displaces triphenylphosphine oxide, yielding the desired alkyl iodide. The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org
Table 2: Conditions for the Iodination of Primary Alcohols
| Alcohol Substrate | Reagents | Solvent | Temperature | Yield (%) |
| Primary Alcohol | PPh3, I2, Imidazole | Dichloromethane | Room Temp | High |
| Primary Alcohol | PPh3, I2 | Toluene | Room Temp | Good to High |
An alternative strategy for the formation of the C-I bond is through a halogen atom transfer (XAT) reaction. While not as commonly employed for the direct conversion of alcohols, this radical-based methodology can be a powerful tool for the introduction of iodine. In a hypothetical scenario, a precursor with a suitable functional group that can be converted into a radical could undergo an iodine atom transfer from an iodine donor. This approach is often utilized in the context of photoredox catalysis. While a direct application to the synthesis of this compound is not documented, it represents a potential modern synthetic route.
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric syntheses of spiroketals is of significant interest due to the prevalence of chiral spiroketals in biologically active natural products. mskcc.org
Chiral Pool Strategies for Enantiopure Precursors
A powerful strategy for the synthesis of enantiomerically pure compounds is the use of the chiral pool. This approach utilizes readily available, inexpensive, and enantiopure natural products as starting materials. For the asymmetric synthesis of this compound, a chiral derivative of glycerol is an ideal starting point.
Commercially available (R)- or (S)-solketal (isopropylidene glycerol) can be used as the chiral diol component in the ketalization reaction with 1,4-cyclohexanedione. The chirality of the solketal would be transferred to the spiroketal core, leading to the formation of an enantiomerically enriched 7-(hydroxymethyl)-2,6-dioxaspiro[4.5]decane derivative after removal of the acetonide protecting group. Subsequent iodination, as described in section 2.1.2.1, would then yield the enantiopure target molecule. This strategy ensures control over the stereochemistry at the C7 position, which is derived from the chiral glycerol precursor. The stereochemistry at the spirocyclic center would be influenced by the existing stereocenter, potentially leading to diastereoselective spiroketalization.
Table 3: Chiral Precursors for Asymmetric Synthesis
| Chiral Precursor | Source | Potential Application |
| (R)-Solketal | Commercially Available | Synthesis of (R)-7-(hydroxymethyl)-2,6-dioxaspiro[4.5]decane |
| (S)-Solketal | Commercially Available | Synthesis of (S)-7-(hydroxymethyl)-2,6-dioxaspiro[4.5]decane |
Application of Chiral Auxiliaries in Spiroketal Construction
Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of a desired stereoisomer. wikipedia.org In the context of spiroketal synthesis, chiral auxiliaries can be attached to a precursor molecule to direct cyclization or other bond-forming reactions in a highly stereoselective manner. Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov For instance, oxazolidinones, popularized by David Evans, are frequently employed to direct asymmetric alkylation and aldol reactions, which can be key steps in constructing the carbon backbone of a spiroketal precursor. wikipedia.org Similarly, auxiliaries like pseudoephedrine and camphorsultam offer robust stereochemical control in various transformations leading to complex molecules. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome, with its steric and electronic properties biasing the approach of reagents to one face of the molecule. wikipedia.org
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient approach to generating chiral molecules, utilizing small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. This field is broadly divided into transition metal-mediated catalysis and organocatalysis, both of which have been successfully applied to the synthesis of spiroketals.
Transition Metal-Mediated Methodologies
Transition metal catalysts are powerful tools for forging the intricate bonds within spiroketal structures. rsc.orgthieme-connect.de Their diverse reactivity allows for a wide range of transformations, including cyclizations, hydrogenations, and cascade reactions. rsc.orgacs.orgthieme-connect.de
Palladium-mediated Spiroketal Synthesis: Palladium catalysts have been utilized in the synthesis of chiral spiro compounds. For example, palladium catalysis has been successfully applied to synthesize highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com Furthermore, hydrogenation reactions, often catalyzed by palladium on carbon (Pd/C), are crucial for saturating double bonds within the spiroketal framework, as demonstrated in the synthesis of oxazoline-spiroketals where an alkene group was smoothly hydrogenated. acs.org
Gold-catalyzed Spiroketalization: Gold catalysts have emerged as particularly effective for spiroketalization reactions, often proceeding under mild conditions. rsc.org Synergistic gold(I) and scandium(III) catalysis has been used for the ultrafast and diastereoselective construction of 5,6-benzannulated spiroketals through a [4 + 2] cycloaddition. acs.org This dual catalytic system involves a gold-generated enol ether and a scandium-catalyzed o-quinone methide intermediate. acs.org
Iridium-catalyzed Reactions: Chiral iridium catalysts have enabled asymmetric cascade reactions to form novel spiroketals. An example is the cascade allylation/spiroketalization between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines, which produces structurally unique oxazoline-spiroketals in high yield, diastereoselectivity (>20:1 dr), and excellent enantioselectivity (>99% ee). acs.org
Table 1: Examples of Transition Metal-Mediated Spiroketal Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / (S)-L1 | Asymmetric cascade allylation/spiroketalization | 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines | Oxazoline-spiroketals | up to 86% | >20:1 dr, >99% ee |
| Gold(I) / Sc(III) | [4 + 2] Cycloaddition | Enol ethers and o-quinone methides | 5,6-Benzannulated spiroketals | High | Excellent diastereoselectivity |
Organocatalytic Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. nih.govacs.org This approach has proven effective for the enantioselective construction of spiroketal frameworks.
One notable example involves the use of a bifunctional aminothiourea catalyst to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.gov This method provides facile access to spiroketal frameworks with high enantioselectivity, driven by multipoint recognition between the catalyst and substrate via hydrogen bonding. nih.gov Another strategy employs BINOL-derived phosphoric acid as a catalyst in a [3 + 2] cycloaddition reaction to synthesize 2-amino-spiro[4.5]decane-6-ones with good yields and high diastereoselectivity. mdpi.com Organocatalysis has also been used in domino asymmetric electrophilic halocyclization strategies to construct spiroketal lactones containing both axial and central chirality with excellent enantioselectivity and diastereoselectivity. acs.org
Table 2: Organocatalytic Approaches to Spiroketal Synthesis
| Catalyst | Reaction Type | Product Type | Yield | Stereoselectivity |
|---|---|---|---|---|
| Bifunctional aminothiourea | Intramolecular hemiacetalization/oxy-Michael addition cascade | Spiroketals | - | High enantioselectivity |
| BINOL-derived phosphoric acid | [3 + 2] Cycloaddition | 2-amino-spiro[4.5]decane-6-ones | up to 88% | up to 99:1 dr |
Diastereoselective Synthesis of Spiro[4.5]decane Derivatives
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For complex structures like spiro[4.5]decanes, achieving high diastereoselectivity is paramount. A powerful method for this is the synergistic use of photocatalysis and organocatalysis for [3 + 2] cycloaddition reactions. mdpi.com For instance, the reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, catalyzed by a chiral phosphoric acid, yields 2-amino-spiro[4.5]decane-6-ones with a diastereomeric ratio of up to 99:1. mdpi.com This method is advantageous for its mild, metal-free conditions and high atom economy. mdpi.com Claisen rearrangement has also been employed as a key step to produce multi-functionalized spiro[4.5]decanes as a single diastereomer in excellent yield. nih.govresearchgate.net
Dynamic Kinetic Resolution Strategies in Spiroketal Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.eduwikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly selective, irreversible reaction that consumes only one of the enantiomers. princeton.edunih.gov
For DKR to be successful, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu This strategy has been applied to the synthesis of various chiral compounds. For example, enzyme-metal coupled reactions are used in DKR processes. wikipedia.org In the context of spiroketal synthesis, DKR can be applied to a racemic precursor that can be epimerized at a key stereocenter. A chiral catalyst, often an enzyme or a metal complex, then selectively converts one of the rapidly interconverting enantiomers into the desired spiroketal product. nih.gov An example of a related process is the dynamic kinetic resolution of cyclopentenone substrates via asymmetric conjugate reduction, which yields chiral 2,4-dialkylcyclopentanones with high enantioselectivity and diastereoselectivity. nih.gov This principle can be conceptually applied to precursors of spiro[4.5]decanes.
Convergent and Divergent Synthetic Pathways
Divergent Synthesis: A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of different target molecules. wikipedia.orgnih.gov This strategy is particularly useful for creating a library of related compounds for biological screening or structure-activity relationship studies. wikipedia.org Starting from a common spiro[4.5]decane intermediate, one could introduce a range of different functional groups at various positions through a series of reactions, leading to a diverse set of derivatives, including the target this compound. This approach allows for the efficient preparation of structurally related compounds from a pluripotent late-stage intermediate. nih.govresearchgate.net
Multi-component Reactions for Spiroketal Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgcaltech.edu These reactions are advantageous for building molecular complexity in a convergent and atom-economical manner. For the assembly of spiroketals, MCRs can be designed to bring together the necessary fragments to form the dihydroxy ketone precursor, which can then undergo spontaneous or acid-catalyzed spiroketalization.
One potential multi-component strategy for a precursor to this compound could involve the reaction of a suitable ketone, an aldehyde, and a nucleophile. nih.gov For instance, a three-component coupling reaction catalyzed by a gold phosphate could bring together an alkynol, an aniline, and glyoxylic acid to form a spiroacetal scaffold. rsc.org While not directly yielding the target molecule, this illustrates the principle of using MCRs to rapidly assemble the core spiroketal structure.
Nitroalkanes can also serve as valuable building blocks in multi-component approaches to spiroketals. nih.govmdpi.com Their ability to act as carbanionic precursors allows for carbon-carbon bond formation through nitroaldol and Michael reactions. nih.gov A subsequent Nef reaction can then convert the nitro group into the required ketone functionality for spiroketal formation. nih.govmdpi.com
Table 1: Examples of Multi-component Reactions in Spiroketal Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Spiroketal Type |
|---|---|---|---|---|
| Alkynol | Aniline | Glyoxylic acid | Gold phosphate | Spiroacetal with α-amino acid motif |
| Nitroalkane | Aldehyde | Michael acceptor | Base, then Nef reaction | Functionalized spiroketal |
Ring-Closing Metathesis (RCM) as a Strategy for Spiroketals
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems. arkat-usa.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org For the synthesis of spiroketals, a diene precursor containing the necessary oxygen functionalities can be subjected to RCM to construct one of the heterocyclic rings.
A plausible RCM approach to the 2,6-dioxaspiro[4.5]decane core would involve the synthesis of a diallylated precursor. arkat-usa.org For instance, a ketone could be diallylated at the α-position, and these allyl groups could be further functionalized to introduce the required oxygen atoms. Subsequent RCM would then form one of the rings of the spiroketal system. This methodology offers mild reaction conditions and the resulting double bond in the product can be used for further synthetic manipulations. arkat-usa.org
A telescoped flow process combining RCM and a subsequent hydrogenation step using a single catalyst has been developed for the synthesis of a chiral spiroketone, highlighting the potential for green and sustainable production. rsc.org This approach offers significant benefits, including cost savings and reduced process mass intensity. rsc.org
Table 2: Application of RCM in Spirocyclic Synthesis
| Precursor | Catalyst | Product | Key Advantage |
|---|---|---|---|
| Diallylated 1,3-diketone | Grubbs catalyst | Spirocyclic enone | Formation of a functionalized ring |
| Diallyl lactam | Grubbs catalyst | Spirolactam | Mild conditions, high yield |
| Diene diol derivative | Hoveyda–Grubbs 2nd generation catalyst | Chiral spiroketone intermediate | Telescoped flow process |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions) for Spiro[4.5]decane Systems
Cycloaddition reactions are another powerful strategy for the construction of cyclic and spirocyclic frameworks. mdpi.com In particular, [3+2] cycloadditions, which involve the reaction of a three-atom component with a two-atom component, can be employed to build the five-membered ring of the spiro[4.5]decane system. beilstein-journals.org
A recent study demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, facilitated by cooperative photocatalysis and organocatalysis. mdpi.com This method is notable for its mild, metal-free conditions and high diastereoselectivity, aligning with the principles of green chemistry. mdpi.com While this example leads to a nitrogen-containing spirocycle, the underlying principle of using a cycloaddition to construct the spiro[4.5]decane core is applicable.
For the synthesis of the 2,6-dioxaspiro[4.5]decane system, a [3+2] cycloaddition could potentially be designed to form the tetrahydrofuran (B95107) ring. This would involve a suitable three-atom component, such as a trimethylenemethane (TMM) precursor, and a two-atom component integrated into the cyclohexane (B81311) precursor.
Table 3: [3+2] Cycloaddition for Spiro[4.5]decane Systems
| Three-Atom Component | Two-Atom Component | Catalysis | Product | Key Features |
|---|---|---|---|---|
| N-cyclopropylaniline | 2-methylene-tetrahydronaphtalene-1-one | Photocatalysis and organic phosphoric acid | 2-amino-spiro[4.5]decane-6-one | High diastereoselectivity, metal-free |
Optimization of Reaction Conditions and Scalability Considerations
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions. Factors such as the choice of catalysts and reagents, solvent effects, temperature control, and the implementation of green chemistry principles play a crucial role in maximizing reaction efficiency, yield, and sustainability.
Influence of Catalysts and Reagents on Reaction Efficiency
The choice of catalyst is paramount in many of the synthetic strategies for spiroketals. In RCM, the selection of the Grubbs catalyst (first, second, or third generation) can significantly impact reaction times, catalyst loading, and functional group tolerance. For instance, the Hoveyda-Grubbs 2nd generation catalyst has been successfully used in a telescoped flow process for spiroketone synthesis. rsc.org
In transition metal-catalyzed spiroketalizations, a variety of metals including gold, palladium, copper, and rhodium have been employed. researchgate.net Gold catalysts, in particular, have been shown to be effective in the double intramolecular hydroalkoxylation of alkynes to form spiroketals. researchgate.net The regioselectivity of such reactions can be highly dependent on the catalyst used. researchgate.net The use of Lewis or Brønsted acids as additives is also common in these reactions. researchgate.net
The development of modular polyfunctional Lewis acid/azolium-aryloxide catalysts has allowed for precise control over the diastereoselectivity of certain cycloaddition reactions, enabling the selective formation of either endo or exo products. researchgate.net
Solvent Effects and Reaction Temperature Control
Solvent and temperature are critical parameters that can influence reaction rates, selectivity, and even the reaction pathway. In spiroketal synthesis, polar aprotic solvents may not induce cyclization in some cases, whereas the presence of a protic solvent like methanol can facilitate the reaction through hydrogen bonding catalysis. illinois.edu The viscosity of the solvent, which is temperature-dependent, can also affect reaction kinetics. mdpi.com
Temperature control is essential for managing reaction rates and preventing the formation of side products. Lower temperatures are often employed to enhance selectivity, particularly in stereoselective reactions. mdpi.com In some cases, a gradual increase in temperature may be necessary to drive the reaction to completion.
A study on the synthesis of spiroketals via a Ti(Oi-Pr)4-mediated kinetic spirocyclization highlighted the importance of both solvent and temperature. The reaction was performed in a 1:1 mixture of CH2Cl2 and acetone at -78 °C, followed by warming to room temperature. acs.org
Green Chemistry Aspects in Synthetic Protocol Development
The principles of green chemistry are increasingly important in the design of synthetic routes. This includes the use of less hazardous reagents, the development of catalytic reactions to minimize waste, and the use of more environmentally benign solvents. rsc.org
The development of a telescoped flow process for spiroketone synthesis, which combines multiple steps in a continuous flow system, is a prime example of a greener approach. rsc.org This method reduces waste by eliminating the need for intermediate purification and can lead to significant cost savings. rsc.org
Electrosynthesis offers a metal- and mercury-free alternative for the synthesis of spiroketals via the anodic oxidation of malonic acids. rsc.org This approach, termed eSpiro, proceeds through a sequential decarboxylation and Brønsted acid-mediated cyclization, achieving high yields with broad functional group tolerance. rsc.org
The use of photocatalysis and organocatalysis in [3+2] cycloaddition reactions for spiro[4.5]decane systems also aligns with green chemistry principles by avoiding the use of heavy metal catalysts and employing mild reaction conditions. mdpi.com
Table 4: Green Chemistry Approaches in Spiroketal Synthesis
| Methodology | Key Green Chemistry Principle | Advantages |
|---|---|---|
| Telescoped Flow Process (RCM + Hydrogenation) | Process intensification, waste reduction | Reduced cost, lower process mass intensity |
| Electrosynthesis (eSpiro) | Use of electricity as a clean reagent | Metal- and mercury-free, high yields |
| Photocatalysis and Organocatalysis in Cycloadditions | Use of catalysts, avoidance of heavy metals | Mild conditions, high atom economy |
Chemical Transformations and Reactivity of 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane
Reactions Involving the Iodomethyl Group
The primary iodide in 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane is a versatile functional group, susceptible to a variety of transformations including nucleophilic substitutions, radical reactions, and interactions with reducing agents and metals.
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is polarized, rendering the methylene carbon electrophilic and thus a prime target for nucleophilic attack. Iodide is an excellent leaving group, facilitating substitution reactions.
Heteroatom Nucleophiles: A range of heteroatom nucleophiles can displace the iodide to form new carbon-heteroatom bonds. For instance, alkoxides, phenoxides, and carboxylates can be employed to introduce ether and ester functionalities, respectively. Similarly, nitrogen-based nucleophiles such as amines and azides, as well as sulfur-based nucleophiles like thiolates, are expected to react efficiently.
Carbon Nucleophiles: Carbon-based nucleophiles, including enolates, organocuprates, and cyanide, can be utilized to extend the carbon chain of the iodomethyl group. These reactions are fundamental in the construction of more complex molecular architectures based on the 2,6-dioxaspiro[4.5]decane scaffold.
| Nucleophile Type | Example Nucleophile | Product Functional Group |
| Heteroatom (Oxygen) | Sodium Methoxide (NaOCH₃) | Methoxy ether |
| Heteroatom (Nitrogen) | Sodium Azide (NaN₃) | Azide |
| Heteroatom (Sulfur) | Sodium Thiophenoxide (NaSPh) | Phenyl thioether |
| Carbon | Sodium Cyanide (NaCN) | Nitrile |
| Carbon | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Ethyl group |
Radical Reactions and Halogen Atom Transfer
The relatively weak carbon-iodine bond (approximately 57 kcal/mol) makes this compound a suitable precursor for carbon-centered radicals through halogen atom transfer.
Homolytic cleavage of the C-I bond can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or photochemically. This generates a primary alkyl radical centered on the methylene group attached to the spiroketal. This reactive intermediate can then participate in various radical-mediated transformations, including additions to alkenes and alkynes, and cyclization reactions.
While the primary radical is formed directly from C-I bond cleavage, subsequent reactions can lead to the formation of alkoxyl radicals, particularly if oxygen is present or if intramolecular hydrogen abstraction occurs. The fragmentation of alkoxyl radicals can be a significant pathway, potentially leading to ring-opening of the spiroketal structure. The specific fragmentation pathways would depend on the reaction conditions and the stability of the resulting radical and neutral fragments.
Reactions with Reducing Agents and Metals
The iodomethyl group can be reduced to a methyl group using various reducing agents. Common reagents for this transformation include tributyltin hydride (Bu₃SnH) in a radical-mediated process, or catalytic hydrogenation.
Furthermore, reactions with active metals, such as magnesium to form a Grignard reagent or lithium to form an organolithium species, can convert the electrophilic iodomethyl group into a nucleophilic organometallic reagent. These reagents are powerful tools for forming new carbon-carbon bonds.
| Reagent | Reaction Type | Product |
| Tributyltin Hydride (Bu₃SnH) | Radical Reduction | 7-Methyl-2,6-dioxaspiro[4.5]decane |
| Magnesium (Mg) | Grignard Formation | (2,6-Dioxaspiro[4.5]decan-7-yl)methylmagnesium iodide |
| Lithium (Li) | Organolithium Formation | (2,6-Dioxaspiro[4.5]decan-7-yl)methyllithium |
Participation in Cross-Coupling Reactions
Organoiodides are excellent electrophiles in a wide range of palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented, its participation in reactions like Hiyama cross-coupling is plausible.
In a hypothetical Hiyama cross-coupling reaction, the iodomethyl compound would be coupled with an organosilane in the presence of a palladium catalyst and a fluoride activator. This would result in the formation of a new carbon-carbon bond, attaching the organo-group from the silane to the methylene carbon of the spiroketal.
Functionalization and Derivatization of the Spirocyclic Core
The synthetic utility of this compound lies in its potential for further chemical modification. The iodomethyl group serves as a versatile handle for introducing new substituents, while the spiroketal core, though generally stable, can also be targeted for derivatization under specific reaction conditions.
The primary carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for S(_N)2 reactions. This reactivity is the basis for various alkylation strategies to form new carbon-carbon and carbon-oxygen bonds.
C-Alkylation:
Carbon-carbon bond formation can be effectively achieved through the reaction of this compound with organometallic reagents. Organocuprates, also known as Gilman reagents (R(_2)CuLi), are particularly well-suited for this transformation. chemistrysteps.commasterorganicchemistry.com These reagents are known to be effective nucleophiles for S(_N)2 reactions with primary alkyl halides. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the organocuprate on the electrophilic carbon of the iodomethyl group, displacing the iodide leaving group and forming a new C-C bond. This method allows for the introduction of a variety of alkyl and aryl groups.
Another approach to C-alkylation involves the use of soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters). In the presence of a suitable base, these compounds are deprotonated to form resonance-stabilized carbanions that can readily displace the iodide from the spirocyclic compound.
| Nucleophile | Reagent Type | Expected Product | Reaction Type |
|---|---|---|---|
| Organocuprates (R₂CuLi) | Organometallic | 7-(Alkyl/Aryl-methyl)-2,6-dioxaspiro[4.5]decane | S_N2 |
| Malonic Ester Enolate | Stabilized Carbanion | Diethyl 2-((2,6-dioxaspiro[4.5]decan-7-yl)methyl)malonate | S_N2 |
O-Alkylation:
The formation of new carbon-oxygen bonds, specifically ethers, can be accomplished via the Williamson ether synthesis. britannica.commasterorganicchemistry.comlibretexts.org This classic method involves the reaction of an alkoxide (RO⁻) with a primary alkyl halide. britannica.commasterorganicchemistry.comlibretexts.org In the context of this compound, treatment with a selected sodium or potassium alkoxide would lead to the corresponding ether derivative. The reaction proceeds through an S(_N)2 mechanism, where the alkoxide acts as the nucleophile. masterorganicchemistry.comlibretexts.org This approach is highly versatile, allowing for the synthesis of a wide array of ethers by simply varying the alkoxide used.
| Alkoxide (RO⁻) | Expected Ether Product | Reaction Name |
|---|---|---|
| Sodium Methoxide (NaOCH₃) | 7-(Methoxymethyl)-2,6-dioxaspiro[4.5]decane | Williamson Ether Synthesis |
| Potassium Ethoxide (KOCH₂CH₃) | 7-(Ethoxymethyl)-2,6-dioxaspiro[4.5]decane | Williamson Ether Synthesis |
| Sodium Phenoxide (NaOPh) | 7-(Phenoxymethyl)-2,6-dioxaspiro[4.5]decane | Williamson Ether Synthesis |
While the iodomethyl group is the most reactive site for nucleophilic substitution, the 2,6-dioxaspiro[4.5]decane ring system itself can undergo chemical modifications, although typically under more forcing conditions. Spiroketals are generally stable to basic and nucleophilic conditions, but they are susceptible to cleavage under acidic conditions. wikipedia.org
Acid-catalyzed hydrolysis of the spiroketal can lead to the ring-opening of one or both of the ether linkages, resulting in a dihydroxy ketone. The specific outcome of such a reaction would depend on the reaction conditions, including the strength of the acid and the temperature. This ring-opening provides a pathway to further functionalize the carbon skeleton that was previously part of the spirocyclic system.
It is also conceivable that under certain catalytic conditions, rearrangements of the spiroketal could be induced. However, such transformations would likely require specific catalysts and conditions that are not broadly applicable and would need to be developed on a case-by-case basis.
In molecules containing multiple functional groups, the selective reaction of one group in the presence of others is a key consideration in synthetic planning.
Chemoselectivity:
This compound possesses two distinct functional groups: a primary alkyl iodide and a spiroketal. The carbon-iodine bond is significantly more labile and electrophilic than the C-O bonds of the spiroketal under typical nucleophilic conditions. wikipedia.org Consequently, reactions with most nucleophiles will exhibit high chemoselectivity, with the reaction occurring exclusively at the iodomethyl group. libretexts.orgiupac.org The spiroketal will remain intact unless strong acidic conditions are employed, which are generally not compatible with the nucleophiles used for alkylation. This inherent difference in reactivity allows for the selective functionalization of the iodomethyl group without the need for protecting the spiroketal.
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at a particular position in a molecule. In the context of this compound, regioselectivity primarily becomes a consideration in potential ring-opening reactions of the spiroketal. If the spiroketal were to be opened under acidic conditions, the cleavage of the C-O bonds could, in principle, occur at different positions. The regiochemical outcome would be influenced by factors such as the stability of the resulting carbocation intermediates and the steric accessibility of the oxygen atoms to the acid catalyst. Without specific experimental data on this compound, the precise regioselectivity of such a ring-opening remains speculative but would be a critical factor in any synthetic strategy involving the modification of the spiroketal core.
Stereochemical Investigations of 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane
Chirality Elements and Stereoisomerism within the Dioxaspiro[4.5]decane Scaffold
The 2,6-dioxaspiro[4.5]decane ring system is a classic example of a spirocyclic compound where two rings share a single common atom, the spirocenter. The spiroketal carbon (C5) in the 2,6-dioxaspiro[4.5]decane system is a primary source of chirality. The presence of the spirocenter, along with other stereogenic centers, gives rise to a variety of stereoisomers.
In the case of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane, the spirocarbon and the carbon atom bearing the iodomethyl group (C7) are potential stereogenic centers. The chirality at the spirocenter is designated as either (R) or (S), depending on the priority of the substituents. The presence of a substituent at the C7 position introduces another chiral center, leading to the possibility of diastereomers. Consequently, this compound can exist as four potential stereoisomers: (5R, 7R), (5S, 7S), (5R, 7S), and (5S, 7R). These stereoisomers can be grouped into two pairs of enantiomers.
Diastereomeric and Enantiomeric Purity Assessment
The determination of diastereomeric and enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. For this compound, various analytical techniques can be employed to assess the relative and absolute configuration of its stereoisomers.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The distinct chemical environments of the protons and carbons in different diastereomers often result in separate signals in the NMR spectrum. The integration of these signals can provide a quantitative measure of the diastereomeric excess (d.e.).
Assessing the enantiomeric purity, or enantiomeric excess (e.e.), typically requires a chiral environment. This can be achieved through the use of chiral shift reagents in NMR spectroscopy, which form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. However, a more common and accurate method is chiral chromatography.
Chromatographic Separation and Resolution of Stereoisomers
Chromatographic techniques are indispensable for the separation and purification of stereoisomers. The resolution of enantiomers of this compound can be accomplished using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). These CSPs create a chiral environment that allows for differential interaction with the enantiomers, resulting in their separation.
The choice of the chiral stationary phase and the mobile phase is crucial for achieving effective separation. Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) and amylose), cyclodextrins, or synthetic chiral polymers. The separation of diastereomers is generally more straightforward and can often be achieved using standard achiral chromatography due to their different physical properties.
Preparative chiral chromatography can be employed to isolate individual stereoisomers in sufficient quantities for further spectroscopic characterization and biological evaluation. The successful separation of stereoisomers is a key step in understanding their distinct chemical and biological properties.
Conformational Analysis and Dynamics of Spiroketals, including Anomeric Effects
The three-dimensional structure and conformational flexibility of spiroketals are governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranoid ring to adopt an axial orientation, which is counterintuitive to steric considerations alone. illinois.eduscripps.edu This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the other ring. chemtube3d.com
In the 2,6-dioxaspiro[4.5]decane system, the spiroketal arrangement can lead to a double anomeric effect. The most stable conformation is typically the one that maximizes these stabilizing interactions. The axial-axial conformation of the two C-O bonds at the spirocenter is generally favored as it benefits from two anomeric effects. chemtube3d.com The axial-equatorial conformation experiences one anomeric effect, while the equatorial-equatorial conformation has none, making it the least stable. chemtube3d.com
Spectroscopic Characterization Methodologies for 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework and stereochemistry can be obtained.
Proton (¹H) NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of the related isomer, 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, in deuterated chloroform (CDCl₃) at 300 MHz, reveals distinct signals corresponding to the different protons in the molecule. amazonaws.com The interpretation of this spectrum allows for the assignment of each proton to its specific position within the molecular structure.
The spectrum shows a complex multiplet between δ 1.16–1.72 ppm, integrating to seven protons, which can be attributed to the methylene protons of the cyclohexane (B81311) ring. amazonaws.com Two additional multiplets are observed at δ 1.86–1.93 ppm and δ 2.07–2.13 ppm, each corresponding to one proton, likely from the cyclohexane ring as well. amazonaws.com The iodomethyl group (-CH₂I) protons appear as two distinct doublets of doublets. One is centered at δ 2.90 ppm with coupling constants of J = 10.76 Hz and J = 9.47 Hz, and the other at δ 3.52 ppm with coupling constants of J = 9.54 Hz and J = 2.59 Hz. amazonaws.com This complex splitting pattern arises from the diastereotopic nature of these protons. Finally, the four protons of the dioxolane ring are observed as a multiplet in the region of δ 3.86–3.99 ppm. amazonaws.com
Table 1: ¹H NMR Data for 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in CDCl₃ amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.16–1.72 | m | 7H | Cyclohexane-CH₂ |
| 1.86–1.93 | m | 1H | Cyclohexane-CH |
| 2.07–2.13 | m | 1H | Cyclohexane-CH |
| 2.90 | dd | 1H | -CH₂I |
| 3.52 | dd | 1H | -CH₂I |
| 3.86–3.99 | m | 4H | Dioxolane-CH₂ |
dd = doublet of doublets, m = multiplet
For the target compound, 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane, similar chemical shifts would be expected for the iodomethyl and cyclohexane protons. However, the protons of the tetrahydropyran ring in the 2,6-dioxaspiro system would likely exhibit different chemical shifts compared to the dioxolane ring protons in the analyzed isomer.
Carbon (¹³C) NMR Spectral Assignment and Interpretation
The ¹³C NMR spectrum of 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, recorded in CDCl₃ at 75 MHz, provides information about the carbon skeleton of the molecule. amazonaws.com
The signal for the iodomethyl carbon (-CH₂I) is found furthest upfield at δ 7.6 ppm. amazonaws.com The methylene carbons of the cyclohexane ring appear at δ 23.9, 24.4, 30.0, and 34.5 ppm. amazonaws.com The methine carbon of the cyclohexane ring to which the iodomethyl group is attached is observed at δ 47.8 ppm. amazonaws.com The two carbons of the dioxolane ring are found at δ 64.8 ppm, and the spiro carbon is the most downfield signal at δ 110.3 ppm. amazonaws.com
Table 2: ¹³C NMR Data for 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in CDCl₃ amazonaws.com
| Chemical Shift (δ) ppm | Assignment |
| 7.6 | -CH₂I |
| 23.9 | Cyclohexane-CH₂ |
| 24.4 | Cyclohexane-CH₂ |
| 30.0 | Cyclohexane-CH₂ |
| 34.5 | Cyclohexane-CH₂ |
| 47.8 | Cyclohexane-CH |
| 64.8 | Dioxolane-CH₂ |
| 110.3 | Spiro-C |
In the case of this compound, the chemical shifts for the iodomethyl and cyclohexane carbons would be comparable. However, the carbons of the tetrahydropyran ring would have different chemical shifts from the dioxolane carbons of the isomer.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Elucidation
While no specific 2D NMR data has been found for this compound or its isomers in the reviewed literature, the application of such techniques would be invaluable for a complete structural assignment.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the protons within the cyclohexane and tetrahydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which would be essential for determining the stereochemistry of the molecule, particularly the relative orientation of the iodomethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental formula of a molecule. For the isomer 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, the calculated exact mass for the molecular formula C₉H₁₅IO₂ is 282.0117. amazonaws.com The experimentally determined mass was found to be 282.0131, which is in close agreement with the calculated value, confirming the elemental composition. amazonaws.com
For this compound, which has the same molecular formula (C₉H₁₅IO₂), a similar HRMS result would be expected. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry is a hyphenated technique that separates a mixture of compounds and then provides a mass spectrum for each component. This is useful for assessing the purity of a sample and confirming the identity of the main component.
While no specific GC-MS data for this compound was found in the literature, the electron ionization (EI) mass spectrum of the isomer 6-(Iodomethyl)-1,4-dioxaspiro[4.5]decane shows characteristic fragmentation patterns. The spectrum displays a base peak at m/z 155, which likely corresponds to the loss of the iodomethyl radical. amazonaws.com Other significant fragments are observed at m/z 156, 113, 99, and 55. amazonaws.com A GC-MS analysis of this compound would be expected to show a similar fragmentation pattern, which could be used to confirm its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.
The most prominent features in the IR spectrum of this compound would be the C-H stretching vibrations of the alkyl backbone, the C-O stretching vibrations of the spiroketal moiety, and the C-I stretching vibration of the iodomethyl group.
Detailed Research Findings:
C-H Stretching Vibrations: The saturated C-H bonds within the decane ring system are expected to show strong absorption bands in the region of 2850-3000 cm⁻¹. These peaks are characteristic of sp³-hybridized carbon-hydrogen bonds.
C-O-C Stretching Vibrations: The spiroketal functionality, which is the core of the 2,6-dioxaspiro[4.5]decane structure, is characterized by strong and distinct C-O-C stretching absorptions. In cyclic ethers and ketals, these bands typically appear in the fingerprint region, generally between 1000 cm⁻¹ and 1300 cm⁻¹. For the 2,6-dioxaspiro[4.5]decane ring system, a complex pattern of absorptions is anticipated in this region due to the coupled symmetric and asymmetric stretching modes of the C-O-C bonds within the two rings. These bands are crucial for confirming the presence of the spiroketal core.
C-I Stretching Vibration: The carbon-iodine bond of the iodomethyl group gives rise to a characteristic absorption at lower wavenumbers. The C-I stretching vibration is typically observed in the range of 500-600 cm⁻¹. This peak, while potentially weaker than the C-H and C-O stretches, is a key diagnostic marker for the presence of the iodine atom in the molecule.
CH₂ Wagging: The wagging vibration of the methylene group adjacent to the iodine atom (CH₂-I) may also be observable, typically in the region of 1150-1250 cm⁻¹.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Strong |
| C-O-C (spiroketal) | Stretching | 1000-1300 | Strong, Multiple Bands |
| CH₂-I | Wagging | 1150-1250 | Medium |
| C-I | Stretching | 500-600 | Medium to Weak |
It is important to note that the exact positions and intensities of these absorption bands can be influenced by the specific stereochemistry of the molecule and its solid-state packing.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides valuable insight into the expected solid-state structure. Research on functionalized 6,10-dioxaspiro[4.5]decane derivatives reveals key structural features that are likely to be conserved. mdpi.com
Detailed Research Findings:
The following interactive data table presents representative crystallographic data for a related 6,10-dioxaspiro[4.5]decane derivative, which serves as a model for the expected crystal structure of this compound.
| Crystal Parameter | Representative Value for a 6,10-Dioxaspiro[4.5]decane Derivative mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| α (°) | 90 |
| β (°) | 95.97(3) |
| γ (°) | 90 |
| Volume (ų) | 1477.9(5) |
| Z | 4 |
The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would provide definitive proof of its stereochemistry and conformational preferences in the solid state.
Computational and Theoretical Studies on 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane
Molecular Modeling and Geometry Optimization
Molecular modeling is fundamental to understanding the three-dimensional structure of 7-(iodomethyl)-2,6-dioxaspiro[4.5]decane, which dictates its physical and chemical properties. The primary goal of geometry optimization is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
The spirocyclic nature of this compound, featuring a central spiro atom connecting a cyclohexane (B81311) and a tetrahydrofuran (B95107) ring, gives rise to a complex conformational landscape. The cyclohexane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. However, the presence of the spiro linkage and the iodomethyl substituent can influence the ring's geometry and the preferred orientation of the substituent.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. For instance, the iodomethyl group at the C7 position can exist in either an axial or an equatorial position relative to the cyclohexane ring, leading to two distinct chair conformers. The relative stability of these conformers would be determined by the balance of steric interactions and stereoelectronic effects.
| Conformer | Substituent Position | Relative Energy (kcal/mol) - Hypothetical |
| Chair 1 | Equatorial | 0.00 |
| Chair 2 | Axial | > 0.00 |
This is a hypothetical representation of relative energies for illustrative purposes.
Furthermore, the tetrahydrofuran ring (the 2,6-dioxa part) also possesses conformational flexibility, typically adopting envelope or twist conformations. A thorough conformational analysis would investigate all possible combinations of the cyclohexane and tetrahydrofuran ring puckering to locate the global minimum energy structure.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is key to predicting its reactivity.
Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the spiroketal are expected to be electron-rich, while the carbon atom attached to the iodine and the iodine atom itself are likely to be electrophilic sites.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the nucleophilic substitution at the iodomethyl group, where the iodine atom is replaced by a nucleophile.
By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Quantum chemical methods can be used to calculate the geometry and energy of the transition state, providing crucial insights into the reaction mechanism (e.g., whether it proceeds via an SN1 or SN2 pathway).
The alliance between experiments and computational simulation can provide a broader and deeper understanding of reaction mechanisms. scielo.br For complex reactions, computational studies can help to rationalize experimental observations, such as product distributions and stereoselectivity. scielo.br
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gage-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted into chemical shifts.
Accurate prediction of 1H and 13C NMR spectra can aid in the structural elucidation of this compound and its reaction products. By comparing the computationally predicted spectrum with the experimentally measured one, the proposed structure can be confirmed. While the accuracy of these predictions can be high, it is dependent on the level of theory and the basis set used in the calculations. researchgate.netnih.gov
| Nucleus | Experimental Shift (ppm) - Hypothetical | Predicted Shift (ppm) - Hypothetical |
| 1H (CH2I) | 3.20 | 3.15 |
| 13C (CH2I) | 10.5 | 10.2 |
This table illustrates a hypothetical comparison between experimental and predicted NMR chemical shifts.
Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Stereoelectronic Effects)
Intramolecular interactions play a significant role in determining the preferred conformation and reactivity of a molecule. While this compound itself is not a hydrogen bond donor, it can act as a hydrogen bond acceptor through its oxygen atoms in the presence of suitable donors.
More relevant to its structure are stereoelectronic effects, such as the anomeric effect. The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to be in the axial position. In the context of the 2,6-dioxaspiro[4.5]decane system, the orientation of the C-O bonds and the lone pairs on the oxygen atoms can lead to stabilizing hyperconjugative interactions. These interactions can influence the conformational equilibrium and the reactivity of the molecule. Computational analysis can quantify the strength of these interactions and their impact on the molecular geometry.
Future Directions and Emerging Research Avenues in 7 Iodomethyl 2,6 Dioxaspiro 4.5 Decane Chemistry
Development of Next-Generation Synthetic Technologies
The synthesis of spiroketals has evolved significantly from classical acid-catalyzed cyclizations to more sophisticated and efficient methodologies. Future efforts in the synthesis of 7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane are likely to focus on adopting these next-generation technologies to improve yield, selectivity, and sustainability. Key areas of development will likely include enzymatic and chemoenzymatic approaches. Nature utilizes enzymes to construct complex spiroketals with remarkable precision, often under mild conditions. nih.govnih.gov For instance, flavin-dependent monooxygenases have been shown to catalyze oxidative rearrangements of polycyclic precursors to form spiroketal structures. nih.govnih.gov Adapting such enzymatic systems for the synthesis of functionalized spiroketals like this compound could offer a green and highly selective alternative to traditional chemical methods.
Another promising avenue is the use of metal-organic frameworks (MOFs) and other heterogeneous catalysts. These materials can offer the advantages of homogeneous catalysts, such as high activity and selectivity, while being easily separable and recyclable, thus addressing key principles of green chemistry. The development of bespoke MOFs with active sites tailored for spiroketalization could pave the way for highly efficient and reusable catalytic systems.
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways and catalytic systems is paramount for expanding the synthetic utility of this compound. Transition-metal catalysis has emerged as a powerful tool for spiroketal synthesis, with gold and iridium catalysts being particularly noteworthy. nih.govrsc.orgresearchgate.net Gold catalysts, for example, have been effectively used in the synthesis of complex spiroketal natural products. rsc.org An enantioselective cascade reaction using a gold and iridium sequential catalytic system has been developed for the efficient synthesis of spiroketals and spiroaminals. nih.gov Such catalytic systems could be investigated for the asymmetric synthesis of chiral derivatives of this compound.
Furthermore, palladium-catalyzed reactions have been employed for the synthesis of benzannulated spiroketals. researchgate.net The iodomethyl group in the target molecule provides a handle for a variety of palladium-catalyzed cross-coupling reactions, which could be explored to generate a library of novel derivatives. The development of domino or tandem reactions that form the spiroketal and functionalize the iodomethyl group in a single pot would represent a significant advancement in synthetic efficiency.
| Catalyst System | Potential Reaction Type for Spiroketal Synthesis | Key Advantages |
| Gold (Au) Catalysis | Cyclization of alkynediols or other suitable precursors. rsc.org | Mild reaction conditions, high functional group tolerance. rsc.org |
| Iridium (Ir) Catalysis | Asymmetric allylation/spiroketalization. nih.gov | Access to enantioenriched spiroketals. nih.gov |
| Palladium (Pd) Catalysis | Carbonylative Sonogashira coupling followed by double annulation. researchgate.net | Facile access to benzannulated spiroketals. researchgate.net |
| Enzymatic Catalysis | Oxidative rearrangement of polycyclic precursors. nih.govnih.gov | High stereoselectivity, environmentally benign conditions. nih.govnih.gov |
Advancements in Precise Stereochemical Control
The stereochemistry of the spiroketal junction is crucial for its biological activity and material properties. researchgate.net Therefore, achieving precise stereochemical control in the synthesis of this compound derivatives is a key area for future research. While traditional acid-catalyzed spiroketalization often yields the thermodynamically most stable diastereomer, modern synthetic methods offer kinetic control over the stereochemical outcome. wikipedia.orgnih.gov
One such method is the methanol-induced kinetic spirocyclization, which allows for the formation of spiroketals with stereocontrol that is independent of thermodynamic stability. nih.gov This method has been successfully used to form five- and six-membered rings with various stereoisomeric substituents. nih.gov Organocatalysis also presents a powerful strategy for asymmetric spiroketalization, offering a metal-free alternative for the synthesis of chiral spiroketals. The development of chiral Brønsted acids or other organocatalysts that can effectively control the stereoselective cyclization to form this compound would be a significant breakthrough.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is a modern synthetic paradigm that offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for automation. mdpi.comresearchgate.net The integration of the synthesis of this compound and its derivatives with flow chemistry platforms could enable rapid reaction optimization and library synthesis.
Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in complex transformations. researchgate.net Furthermore, the in-line purification and analysis techniques often integrated into flow systems can streamline the entire synthetic process. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the high-throughput synthesis of a diverse range of this compound analogs for screening in drug discovery or materials science applications.
Potential as a Chemical Building Block in Advanced Organic Materials or Probes
The bifunctional nature of this compound, possessing both a rigid spiroketal core and a reactive iodomethyl handle, makes it an attractive building block for the construction of advanced organic materials and chemical probes. sigmaaldrich.com The spiroketal moiety can impart unique three-dimensional structures to polymers and other materials, influencing their physical and chemical properties.
The iodomethyl group can serve as a versatile anchor for attaching the spiroketal unit to other molecules or surfaces through various chemical transformations, such as nucleophilic substitution or cross-coupling reactions. This could enable the development of novel polymers with tailored thermal or optical properties, or the creation of functionalized surfaces for applications in sensing or catalysis. In the realm of chemical biology, this compound could be used to synthesize targeted chemical probes. By attaching a fluorescent dye or a bioactive molecule to the iodomethyl group, researchers could create tools to study biological processes or to identify new drug targets.
Q & A
Q. How to design a stability-indicating assay for this compound under oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
